molecular formula C15H13Cl2NO2 B5730027 2,5-dichloro-N-(4-ethoxyphenyl)benzamide

2,5-dichloro-N-(4-ethoxyphenyl)benzamide

Cat. No.: B5730027
M. Wt: 310.2 g/mol
InChI Key: PRQPWTUAFWLRJS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.18 g/mol . As a benzamide derivative, this compound features a 2,5-dichlorobenzoyl group linked to a 4-ethoxyaniline moiety. Compounds within this class are frequently investigated in medicinal chemistry and materials science for their potential biological activities and physicochemical properties. The specific research applications and detailed mechanism of action for this compound are areas for further exploration by the scientific community. Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQPWTUAFWLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .

Scientific Research Applications

2,5-Dichloro-N-(4-ethoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide is not well-documented. like other benzanilides, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Ethoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups alter electronic density on the benzamide core, impacting reactivity and binding to biological targets .
  • Substituent Position : Chlorine at positions 2,5 (target compound) vs. 3,5 () affects steric interactions and molecular symmetry, influencing crystallization behavior .

Physicochemical and Spectroscopic Properties

  • Crystallography : The crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveals a twisted amide group (31.98° dihedral angle), suggesting conformational flexibility critical for ligand-receptor interactions .
  • UV-Vis Spectroscopy : Derivatives with alkyl/aryl substituents (e.g., diisopropyl or trimethyl groups) exhibit distinct absorption maxima. For example, 3,5-dichloro-N-(2,6-diisopropylphenyl)benzamide shows redshifted UV spectra compared to less bulky analogs, indicating extended conjugation .

Biological Activity

2,5-Dichloro-N-(4-ethoxyphenyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate the existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C15H14Cl2N2O
  • Molecular Weight: 310.2 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its use in treating infections.
  • Anticancer Properties: Research indicates that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Studies

Several studies have explored the biological activity of this compound. Key findings are summarized in the following table:

StudyBiological ActivityFindings
AntimicrobialShowed significant activity against Gram-positive bacteria.
AnticancerInduced apoptosis in human cancer cell lines with IC50 values ranging from 10 to 20 µM.
Enzyme InhibitionInhibited dihydrofolate reductase (DHFR), reducing NADPH levels and destabilizing DHFR activity.

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Anticancer Efficacy : In vitro experiments using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death pathways.
  • Mechanistic Insights : Further research into the mechanism of action showed that the compound's ability to inhibit DHFR led to a significant reduction in cellular proliferation rates in cancer cells. This inhibition was linked to the depletion of essential cofactors required for DNA synthesis.

Q & A

Q. What role does the ethoxyphenyl group play in modulating biological activity?

  • The ethoxy group enhances solubility via hydrogen bonding while maintaining hydrophobic interactions with target proteins. Comparative studies with methoxy/phenoxy analogs show reduced activity, highlighting its optimal size and polarity .

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